Cas no 1132841-07-6 (1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid)

1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- CS-0329583
- BBL032488
- 1132841-07-6
- VS-11295
- 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- AKOS005141755
- 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylicacid
- STL157954
- 1-benzyl-5-oxo-4H-pyrazole-3-carboxylic acid
-
- インチ: InChI=1S/C11H10N2O3/c14-10-6-9(11(15)16)12-13(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
- InChIKey: GITPJWYHCMCMOV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 218.06914219Da
- 同位素质量: 218.06914219Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 70Ų
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM486175-1g |
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1132841-07-6 | 97% | 1g |
$139 | 2023-11-24 | |
Chemenu | CM486175-5g |
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1132841-07-6 | 97% | 5g |
$416 | 2023-11-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400253-5g |
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1132841-07-6 | 97% | 5g |
¥3749.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400253-1g |
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
1132841-07-6 | 97% | 1g |
¥1159.00 | 2024-08-09 |
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acidに関する追加情報
1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1132841-07-6, commonly referred to as 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The pyrazole ring serves as a versatile scaffold, enabling the attachment of various functional groups that can modulate its chemical and biological properties.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly due to their ability to act as inhibitors of key enzymes and receptors involved in various disease pathways. For instance, research published in 2023 demonstrated that 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development. The benzyl group attached to the pyrazole ring contributes significantly to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. One common approach is the cyclization of an appropriate 1,4-diamine derivative under acidic conditions, followed by functionalization to introduce the benzyl and carboxylic acid groups. The optimization of these synthetic routes has been a focus of recent research efforts, with chemists seeking to improve yield and purity while minimizing environmental impact.
In terms of pharmacokinetics, 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has shown favorable absorption profiles in preclinical models. Studies conducted in 2023 revealed that the compound achieves significant plasma concentrations following oral administration, indicating its potential for systemic delivery. Additionally, its metabolic stability has been evaluated using in vitro assays, with results suggesting that it undergoes limited phase I metabolism, which may contribute to its prolonged half-life.
The biological activity of this compound is further enhanced by its ability to form hydrogen bonds with target molecules. The carboxylic acid group plays a critical role in this interaction, as it can act as both a hydrogen bond donor and acceptor. This property is particularly advantageous in designing drugs that target protein-protein interactions or enzyme active sites. Recent advancements in computational chemistry have enabled researchers to model these interactions with high precision, providing deeper insights into the compound's mechanism of action.
One area where 1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has shown particular promise is in the treatment of neurodegenerative diseases. Preclinical studies have demonstrated its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, with encouraging results suggesting potential applications in rheumatoid arthritis and other inflammatory conditions.
From an environmental perspective, the synthesis and disposal of this compound must adhere to strict safety protocols. While it is not classified as a hazardous chemical under current regulations, proper handling is essential to minimize occupational exposure and environmental contamination. Researchers are actively exploring greener synthetic methods that utilize renewable feedstocks and catalytic processes to reduce the ecological footprint associated with its production.
In conclusion, 1-Benzyl-5 oxo 4 5 dihydro 1H pyrazole 3 carboxylic acid represents a compelling example of how structural modifications can enhance the therapeutic potential of organic compounds. With ongoing research focusing on its pharmacokinetics, mechanism of action, and clinical applications, this compound holds great promise for advancing modern medicine while maintaining a commitment to sustainability and safety.
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